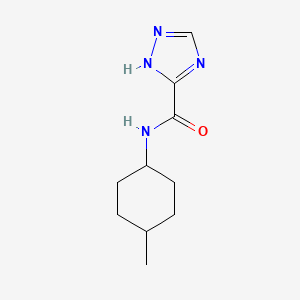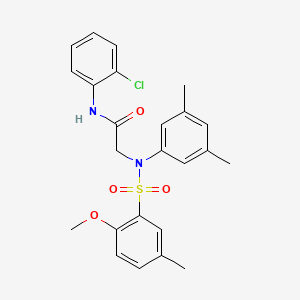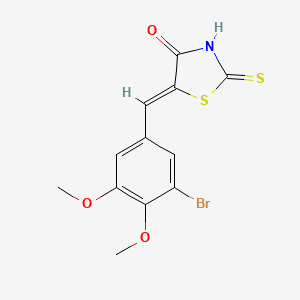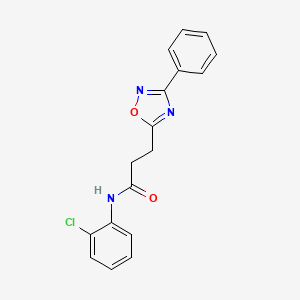![molecular formula C15H12N4O2 B3494689 1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one](/img/structure/B3494689.png)
1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one
Übersicht
Beschreibung
1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a tetrazole ring attached to a phenyl group via an ether linkage, and an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile.
Ether Formation: The phenyl group is then linked to the tetrazole ring through an ether bond, often using a nucleophilic substitution reaction.
Attachment of the Ethanone Moiety: Finally, the ethanone group is introduced, typically through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Hydrolysis: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of phenol and tetrazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Wissenschaftliche Forschungsanwendungen
1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Its structural properties may be exploited in the development of new materials, such as polymers or coatings with specific chemical resistances or mechanical properties.
Biological Studies: The compound can be used as a probe or a ligand in biochemical assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism by which 1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one exerts its effects depends on its application:
Drug Development: It may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to active sites of enzymes.
Materials Science: The compound’s stability and reactivity can influence the properties of materials, such as their resistance to degradation or their mechanical strength.
Vergleich Mit ähnlichen Verbindungen
1-{4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)oxy]phenyl}ethan-1-one can be compared to other compounds with similar structures:
1-Phenyl-1H-tetrazole-5-thiol: This compound also contains a tetrazole ring but differs in its functional groups, leading to different reactivity and applications.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: This compound has an imidazole ring instead of a tetrazole ring, which can result in different biological activities and chemical properties.
The uniqueness of this compound lies in its combination of the tetrazole ring and the ethanone moiety, providing a distinct set of chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[4-(1-phenyltetrazol-5-yl)oxyphenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-11(20)12-7-9-14(10-8-12)21-15-16-17-18-19(15)13-5-3-2-4-6-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGABDNKKVGVDRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B3494608.png)
![ethyl 3-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoate](/img/structure/B3494609.png)

![3-chloro-4-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B3494621.png)

![1'-(2,6-dichlorobenzyl)spiro[1,3-dioxepane-2,3'-indol]-2'(1'H)-one](/img/structure/B3494636.png)
![2-[2-(4-CHLOROPHENYL)ACETAMIDO]-N-(PROPAN-2-YL)BENZAMIDE](/img/structure/B3494646.png)

![1-[3-[[5-(1-Benzofuran-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-ethoxyphenyl]ethanone](/img/structure/B3494653.png)


![N-(4-chlorophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B3494670.png)
![N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3494677.png)
![N-(4-methoxyphenyl)-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B3494683.png)
